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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

Technical Support Center: SR 49059
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using SR 49059, a potent and

selective vasopressin V1a receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected effect in my experiment that does not seem to be mediated

by the V1a receptor. What are the known off-target effects of SR 49059?

A1: SR 49059 is a highly selective antagonist for the vasopressin V1a receptor.[1][2] Extensive

preclinical testing has shown that it has a low affinity for the closely related vasopressin V1b,

V2, and oxytocin receptors.[2] One study noted that SR 49059 had "no measurable affinity for a

great number of other receptors."[2][3] While specific broad panel screening data is not readily

available in peer-reviewed literature, compounds in development are typically tested against a

wide range of targets to ensure selectivity. Panels like the SAFETYscan47 from Eurofins

Discovery are standard in the industry for this purpose.[4][5][6][7]

If you suspect an off-target effect, it is crucial to first confirm that the observed response is not

due to an unexpected V1a receptor-mediated pathway in your specific experimental model.

See the troubleshooting guide below for suggestions on how to address this.

Q2: What is the evidence for the selectivity of SR 49059?
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A2: The selectivity of SR 49059 has been demonstrated in multiple studies. It shows a high

affinity for the V1a receptor, with Ki values in the low nanomolar range in both rat and human

tissues.[1][2] In contrast, its affinity for V1b, V2, and oxytocin receptors is significantly lower,

typically by two orders of magnitude or more.[2] Functionally, SR 49059 potently and

specifically blocks V1a-mediated effects such as vasopressin-induced platelet aggregation and

vasoconstriction, without affecting responses to other vasoactive substances like noradrenaline

and endothelin-1.[8]

Q3: Are there any known safety concerns or adverse effects observed in preclinical or clinical

studies with SR 49059?

A3: In a Phase I clinical trial involving healthy male volunteers, SR 49059 was found to have a

good safety and tolerability profile at doses up to 600 mg daily for 7 days.[1] The study reported

that SR 49059 had no significant effect on blood pressure, heart rate, ECG, diuresis,

plasma/urine osmolality, or hemostasis parameters.[1] Preclinical studies in conscious rabbits

also showed that SR 49059 could prevent vasopressin-induced coronary vasoconstriction and

bradycardia without apparent side effects.[9]

Data Presentation
Table 1: In Vitro Affinity of SR 49059 for Vasopressin and
Oxytocin Receptors
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Receptor Subtype Species/Tissue Ki (nM) Reference

V1a Rat Liver 1.6 ± 0.2 [2]

Human Platelets 6.3 ± 0.6 [2]

Human Adrenals 1.1 ± 0.2 [2]

Human Myometrium 1.5 ± 0.4 [2]

V1b Human >100 [2]

V2 Bovine Kidney >100 [2]

Human Kidney >100 [2]

Oxytocin Rat Uterus >100 [2]

Human Uterus >100 [2]

Table 2: In Vitro Functional Activity of SR 49059
Assay Tissue/Cell Type IC50 (nM) Reference

AVP-induced Platelet

Aggregation
Human Platelets 3.7 ± 0.4 [2]

AVP-induced Platelet

Aggregation (ex vivo)
Human Platelets 2.1 ± 0.7 [1]

AVP-induced

Cutaneous Blanching
Human Skin 4.6 ± 2.5 [1]

Troubleshooting Guide
If you are encountering unexpected results in your experiments with SR 49059, follow these

steps to troubleshoot the issue.

Step 1: Confirm On-Target V1a Receptor Antagonism
The first step is to rigorously confirm that the observed effect is indeed independent of V1a

receptor blockade.
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Experimental Recommendation:

Use a Structurally Unrelated V1a Antagonist: Compare the effects of SR 49059 with another

selective V1a antagonist from a different chemical class. If both compounds produce the

same "unexpected" effect, it is more likely to be a consequence of V1a receptor antagonism

in your system.

Rescue Experiment with a V1a Agonist: Attempt to reverse the effect of SR 49059 by adding

an excess of a selective V1a receptor agonist. If the effect is on-target, you should be able to

overcome the competitive antagonism of SR 49059.

Use a Cell Line/Tissue with No V1a Expression: As a negative control, test the effect of SR
49059 in a cell line or tissue known to not express the V1a receptor. An effect in this system

would strongly suggest an off-target mechanism.

Caption: Troubleshooting logic for unexpected SR 49059 effects.

Step 2: Consider Potential Off-Target Mechanisms
If you have strong evidence for an off-target effect, consider the following possibilities. Although

SR 49059 is highly selective, at high concentrations, any compound can interact with other

targets.

Potential Areas for Investigation:

GPCRs with Similar Ligand Binding Pockets: While SR 49059 has low affinity for other

vasopressin/oxytocin receptors, other GPCRs might have structural similarities.

Ion Channels: Off-target effects on ion channels are a common source of unexpected cellular

responses.

Enzymes: Inhibition of key cellular enzymes could lead to a variety of downstream effects.

A broad secondary pharmacology screen (such as the SAFETYscan47 panel) would be the

definitive way to identify potential off-target interactions.

Experimental Protocols
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Protocol 1: Vasopressin V1a Receptor Radioligand
Binding Assay
This protocol is for determining the binding affinity of SR 49059 to the V1a receptor in a

competitive binding assay.

Materials:

Cell membranes prepared from a cell line expressing the human V1a receptor.

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

Unlabeled SR 49059.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

96-well plates.

Glass fiber filters.

Vacuum filtration manifold.

Scintillation counter and scintillation fluid.

Procedure:

Prepare dilutions: Create a serial dilution of unlabeled SR 49059 in assay buffer.

Set up the assay plate:

Total Binding: Add assay buffer, [3H]-AVP (at a concentration near its Kd), and cell

membranes.

Non-specific Binding: Add assay buffer, [3H]-AVP, a high concentration of unlabeled AVP,

and cell membranes.
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Competitive Binding: Add assay buffer, [3H]-AVP, varying concentrations of SR 49059, and

cell membranes.

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding

equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the

vacuum manifold.

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding = Total binding - Non-specific binding.

Plot the percentage of specific binding against the log concentration of SR 49059.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for V1a receptor radioligand binding assay.
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Protocol 2: AVP-Induced Platelet Aggregation Assay
This protocol measures the functional antagonism of SR 49059 on vasopressin-induced

platelet aggregation.

Materials:

Freshly drawn human blood anticoagulated with 3.8% sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Arginine Vasopressin (AVP) solution.

SR 49059 solution.

Platelet aggregometer.

Procedure:

Prepare PRP and PPP: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15

minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10

minutes to obtain PPP.

Instrument Setup: Calibrate the aggregometer using PRP as the 0% aggregation baseline

and PPP as the 100% aggregation baseline.

Pre-incubation: Place an aliquot of PRP in a cuvette with a stir bar in the aggregometer at

37°C. Add the desired concentration of SR 49059 or vehicle control and pre-incubate for 5-

10 minutes.

Initiate Aggregation: Add AVP (at a concentration that induces a submaximal response, e.g.,

EC80) to the cuvette to initiate platelet aggregation.

Data Recording: Record the change in light transmittance for 5-10 minutes.

Data Analysis:

Determine the maximum percentage of aggregation for each condition.
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Calculate the percentage inhibition of aggregation by SR 49059 compared to the vehicle

control.

To determine an IC50, repeat the assay with a range of SR 49059 concentrations and plot

the percentage inhibition against the log concentration of SR 49059.
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Caption: Workflow for AVP-induced platelet aggregation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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